molecular formula C20H21N5O2S B2418641 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide CAS No. 1904295-90-4

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2418641
CAS No.: 1904295-90-4
M. Wt: 395.48
InChI Key: HZMVIZMZSOPLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Spectral Characterization

  • The acetylation of certain morpholino-yl-phenyl carboxamide derivatives has led to the synthesis of compounds that underwent nucleophilic substitution reactions with various primary aliphatic and aromatic amines. This process facilitated the creation of substituted pyrimidinone compounds with potential for future pharmacological activity investigations (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Pharmacological Potential

  • Novel compounds derived from visnaginone and khellinone, including morpholine derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibitory activity, demonstrating potential as analgesic and anti-inflammatory agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Heterocyclic Synthesis

  • A series of novel heterocyclic compounds, including morpholine derivatives, have been synthesized and fully characterized. These compounds incorporate moieties such as thioxopyrimidine, demonstrating the versatility of morpholine in the synthesis of complex heterocyclic structures with potential antimicrobial activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Properties

IUPAC Name

6-morpholin-4-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-19(17-12-18(23-14-22-17)25-8-10-27-11-9-25)21-7-6-16-13-28-20(24-16)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMVIZMZSOPLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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